非洛地平 3,5-二甲酯-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

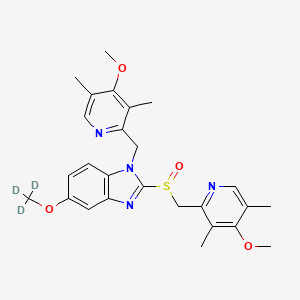

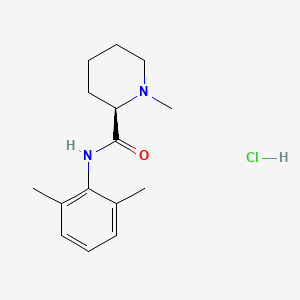

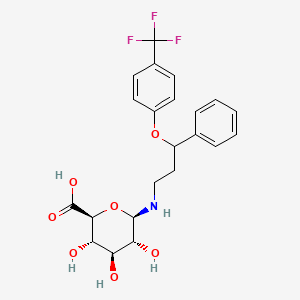

Felodipine 3,5-Dimethyl Ester-d6 is the 13C- and deuterium labeled Felodipine 3,5-dimethyl ester . It is a metabolite of Felodipine , which is a calcium channel blocker . It is used for scientific research and development .

Molecular Structure Analysis

The molecular formula of Felodipine 3,5-Dimethyl Ester-d6 is C17H11D6Cl2NO4 . The molecular weight is 376.26 . The InChI is 1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 .Physical And Chemical Properties Analysis

Felodipine 3,5-Dimethyl Ester-d6 has a molecular weight of 376.26 . It has a boiling point of 459.7±45.0°C at 760 mmHg . The density is 1.3±0.1 g/cm3 .科学研究应用

NMR 表征和衍生物合成

非洛地平和衍生物的 NMR 表征非洛地平及其衍生物(包括非洛地平 3,5-二甲酯-d6)的表征已通过核磁共振 (NMR) 进行了探索。Jung 等人 (2001) 的一项研究详细描述了非洛地平和其衍生物的 1H 和 13C NMR 数据的完整分配。这项研究突出了非洛地平独特的结构元素,例如 3-乙基和 5-甲基酯,它们使 1,4-二氢吡啶不对称。该研究利用 NOESY 和计算机辅助分子建模等技术来区分复杂的基团,例如 2,6-二甲基基团,而这些基团在 NMR 光谱中很难区分。这项研究的结果对于理解非洛地平和其衍生物的分子结构和相互作用至关重要,为药学和药物开发中的进一步应用铺平了道路 (Jung et al., 2001)。

非洛地平杂质的合成在制药生产和质量控制领域,杂质的合成起着至关重要的作用。吴丕义 (2014) 专注于合成非洛地平大宗药物中的杂质,这是控制药物生产、检验和储存中杂质的关键步骤。这项研究强调了了解和控制杂质对于确保药品质量和安全的重要性 (吴丕义, 2014)。

非洛地平在科学研究中的作用

1,4-二氢吡啶衍生物的抗菌特性非洛地平作为 1,4-二氢吡啶 (DHP) 的衍生物,已对其生物特性进行了研究。Prakash 等人 (2011) 的一项研究合成了新的二乙基 1,4-二氢-2,6-二甲基-4-(3-芳基-1-苯基-4-吡唑基)吡啶-3,5-二羧酸酯,它们是 1,4-DHP 的衍生物,以评估它们的抗菌特性。这项研究突出了非洛地平衍生物的药用潜力,强调了它们在开发新型抗菌剂中的重要性 (Prakash et al., 2011)。

微异质体系中的光降解非洛地平的光化学行为一直是研究的主题,因为它对药物稳定性和有效性有影响。Brito 等人 (2012) 研究了非洛地平在胶束和脂质体等受限介质中的光降解。了解像非洛地平这样的药物的光降解过程对于确保它们在各种储存和使用条件下的稳定性和有效性至关重要 (Brito et al., 2012)。

纳米粒子的物理化学表征在纳米医学领域,载药纳米粒子的制备和表征至关重要。Jana 等人 (2014) 专注于负载非洛地平的聚 (D, L-丙交酯-共-乙交酯) 纳米粒子的制备和物理化学表征。这项研究对于开发新型药物递送系统至关重要,旨在提高非洛地平等药物的溶解度、生物利用度和治疗效果 (Jana et al., 2014)。

作用机制

Target of Action

Felodipine 3,5-Dimethyl Ester-d6 primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in these cells . This prevention of calcium-dependent myocyte contraction leads to a decrease in vasoconstriction .

Mode of Action

Felodipine 3,5-Dimethyl Ester-d6 interacts with its targets by binding to L-type calcium channels and a number of calcium-binding proteins . It exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels . This interaction results in the relaxation of coronary vascular smooth muscle and coronary vasodilation .

Biochemical Pathways

The biochemical pathways affected by Felodipine 3,5-Dimethyl Ester-d6 are primarily those involving calcium ion transport. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to downstream effects such as the relaxation of coronary vascular smooth muscle and coronary vasodilation .

Pharmacokinetics

The parent compound, felodipine, is known to have an absorption rate of 100%, with an absolute bioavailability of 20% due to the first-pass effect . It is primarily metabolized in the liver by the CYP3A4 enzyme . About 70% of the drug is excreted in the urine as metabolites, and 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of Felodipine 3,5-Dimethyl Ester-d6’s action include the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery, particularly in patients with vasospastic angina .

Action Environment

Factors such as the patient’s age and liver function can affect the pharmacokinetics of the parent compound, felodipine . For instance, Felodipine clearance is reduced by about 60% in patients with hepatic impairment . Additionally, plasma concentrations of Felodipine increase with advancing age .

安全和危害

未来方向

属性

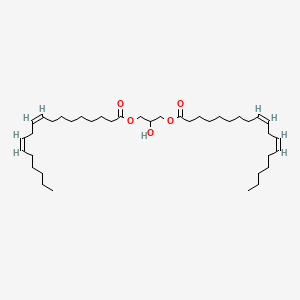

| { "Design of the Synthesis Pathway": "The synthesis pathway of Felodipine 3,5-Dimethyl Ester-d6 involves the alkylation of 3,5-dimethyl-4-hydroxybenzoic acid with a deuterated alkylating agent followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3,5-dimethyl-4-hydroxybenzoic acid", "Deuterated alkylating agent" ], "Reaction": [ "Step 1: 3,5-dimethyl-4-hydroxybenzoic acid is reacted with a deuterated alkylating agent, such as deuterated methyl iodide, in the presence of a base, such as potassium carbonate, to form the deuterated ester intermediate.", "Step 2: The deuterated ester intermediate is then subjected to a series of chemical reactions, including reduction, oxidation, and cyclization, to form the final product Felodipine 3,5-Dimethyl Ester-d6.", "Step 3: The final product is purified using standard techniques, such as column chromatography or recrystallization, to obtain the pure compound." ] } | |

CAS 编号 |

1794786-23-4 |

产品名称 |

Felodipine 3,5-Dimethyl Ester-d6 |

分子式 |

C17H17Cl2NO4 |

分子量 |

376.263 |

IUPAC 名称 |

bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |

InChI 键 |

VEACAIASCBTOFS-LIJFRPJRSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |

同义词 |

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)